molecular formula C15H11F2NO2 B3001812 N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide CAS No. 2459725-57-4

N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide

Cat. No.: B3001812
CAS No.: 2459725-57-4
M. Wt: 275.255
InChI Key: DPHGJJYMZVMRTI-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of fluorine atoms, which often impart unique properties to organic molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide typically involves the reaction of 3-fluoro-4-(3-fluorophenoxy)aniline with acryloyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential biological activity, making it a candidate for further investigation in drug discovery and development.

    Medicine: Due to its unique properties, it is being studied for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-[3-(trifluoromethyl)phenyl]prop-2-enamide: This compound also contains fluorine atoms and exhibits similar biological activities.

    N-(3-fluoro-4-methoxyphenyl)prop-2-enamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO2/c1-2-15(19)18-11-6-7-14(13(17)9-11)20-12-5-3-4-10(16)8-12/h2-9H,1H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHGJJYMZVMRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)OC2=CC(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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